molecular formula C16H12N2O2 B2583581 1-hydroxy-N-pyridin-2-yl-2-naphthamide CAS No. 5355-36-2

1-hydroxy-N-pyridin-2-yl-2-naphthamide

Cat. No. B2583581
CAS RN: 5355-36-2
M. Wt: 264.284
InChI Key: AHDNTEHUSMILBP-UHFFFAOYSA-N
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Description

“1-hydroxy-N-pyridin-2-yl-2-naphthamide” is a chemical compound with the molecular formula C16H12N2O2 and a molecular weight of 264.28 . It has gained significant attention in scientific research due to its potential implications in various fields of research and industry.


Molecular Structure Analysis

The InChI code for “1-hydroxy-N-pyridin-2-yl-2-naphthamide” is 1S/C16H12N2O2/c19-15-12-6-2-1-5-11(12)8-9-13(15)16(20)18-14-7-3-4-10-17-14/h1-10,19H,(H,17,18,20) . This code represents the molecular structure of the compound.

Scientific Research Applications

Anti-tubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Synthesis of N-(pyridin-2-yl)amides

  • Scientific Field : Organic Chemistry
  • Application Summary : N-(pyridin-2-yl)amides were synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application : The synthesis was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP .
  • Results : The reaction conditions were mild and metal-free, and the resulting N-(pyridin-2-yl)amides could be further transferred to other skeletons .

Catalyst for Generating β-oxopropyl Carbonates

  • Scientific Field : Chemical Engineering
  • Application Summary : 2-Hydroxypyridine, a related compound, is used as a catalyst for generating β-oxopropyl carbonates from cyclic carbonates and alcohols .
  • Methods of Application : The compound is used in the aminolysis of a polyglutamate .
  • Results : The reaction results in the formation of β-oxopropyl carbonates .

Chemodivergent Synthesis of N-(pyridin-2-yl)amides

  • Scientific Field : Organic Chemistry
  • Application Summary : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application : The synthesis was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP .
  • Results : The reaction conditions were mild and metal-free, and the resulting N-(pyridin-2-yl)amides could be further transferred to other skeletons .

Anti-tubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Chemodivergent Synthesis of N-(pyridin-2-yl)amides

  • Scientific Field : Organic Chemistry
  • Application Summary : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .
  • Methods of Application : The synthesis was carried out in toluene via C–C bond cleavage promoted by I2 and TBHP .
  • Results : The reaction conditions were mild and metal-free, and the resulting N-(pyridin-2-yl)amides could be further transferred to other skeletons .

Anti-tubercular Agents

  • Scientific Field : Medicinal Chemistry
  • Application Summary : A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
  • Methods of Application : The compounds were synthesized and then tested for their anti-tubercular activity .
  • Results : Among the tested compounds, five compounds (6a, 6e, 6h, 6j and 6k) from Series-I and one compound (7e) from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .

Safety And Hazards

For safety information and potential hazards associated with “1-hydroxy-N-pyridin-2-yl-2-naphthamide”, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c19-15-12-6-2-1-5-11(12)8-9-13(15)16(20)18-14-7-3-4-10-17-14/h1-10,19H,(H,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHDNTEHUSMILBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301330156
Record name 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47200257
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

1-hydroxy-N-pyridin-2-yl-2-naphthamide

CAS RN

5355-36-2
Record name 1-hydroxy-N-pyridin-2-ylnaphthalene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301330156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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